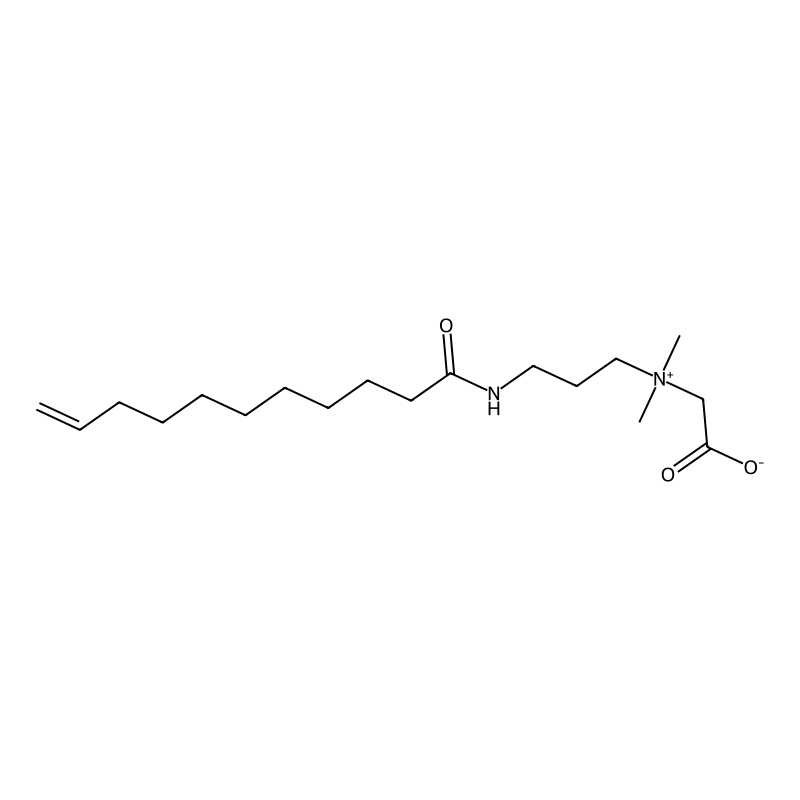

Undecylenamidopropyl betaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Undecylenamidopropyl betaine is an amphoteric surfactant derived from undecylenic acid and betaine. It is characterized by its unique molecular structure, which includes both positive and negative charges, allowing it to function effectively in various applications, particularly in cosmetics and personal care products. This compound is known for its mildness, good foaming properties, and ability to act as a co-surfactant, enhancing the performance of other surfactants in formulations .

Undecylenamidopropyl betaine exhibits notable biological activities, including antifungal properties against pathogens like Candida albicans. Its amphoteric nature allows it to regulate sebum production on the skin, making it beneficial for treating conditions such as seborrhea. Additionally, studies have indicated that it can enhance the efficacy of other antimicrobial agents when used in combination .

The primary synthesis method involves two main steps:

- Formation of Amidoamine: Undecylenic acid is reacted with N,N-dimethyl-1,3-propanediamine under controlled temperature conditions.

- Quaternization: The resulting amidoamine is treated with monochloroacetic acid in an aqueous solution to form undecylenamidopropyl betaine. This method ensures a high yield and purity of the final product .

Undecylenamidopropyl betaine finds extensive use in various fields:

- Cosmetics: It is commonly used in shampoos, body washes, and facial cleansers due to its mildness and ability to generate foam.

- Personal Care Products: Its antifungal properties make it suitable for formulations aimed at treating dandruff and skin infections.

- Industrial

Recent studies have explored the interactions of undecylenamidopropyl betaine with other compounds, particularly its synergistic effects when combined with polyhexamethylene biguanide. This combination has shown enhanced effectiveness against biofilms formed by various pathogens, indicating its potential for use in antimicrobial formulations . The ability of undecylenamidopropyl betaine to disrupt biofilm formation further underscores its utility in medical and cosmetic applications.

Several compounds share structural or functional similarities with undecylenamidopropyl betaine. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N-(2-Hydroxyethyl) undecenamide | Amidoamine | Used as a surfactant; less effective than undecylenamidopropyl betaine against fungi. |

| Disodium undecylenamido MEA sulfosuccinate | Sulfosuccinate | Exhibits surfactant properties; primarily anionic. |

| Cocamidopropyl betaine | Amphoteric Surfactant | Derived from coconut oil; known for mildness but less effective against fungi compared to undecylenamidopropyl betaine. |

| Lauramidopropyl betaine | Amphoteric Surfactant | Similar properties but derived from lauric acid; less versatility in applications. |

Undecylenamidopropyl betaine stands out due to its unique combination of antifungal activity and mild surfactant properties, making it particularly suitable for both personal care products and therapeutic applications.

The synthesis of undecylenamidopropyl betaine follows a two-step sequence common to betaine surfactants: amidation of undecylenic acid with 3-dimethylaminopropylamine (DMAPA), followed by quaternization with chloroacetic acid. Industrial processes prioritize scalability while maintaining the compound’s zwitterionic character, which requires precise control over reaction stoichiometry and purification steps.

Reaction Sequence and Parameters

Amidation: Undecylenic acid (C11:1) reacts with DMAPA at 150–160°C for 4–6 hours under inert gas to prevent oxidation. The resulting intermediate, undecylenamidopropyl dimethylamine, forms via nucleophilic acyl substitution:

$$

\text{Undecylenic acid} + \text{DMAPA} \rightarrow \text{Undecylenamidopropyl dimethylamine} + \text{H}_2\text{O}

$$

Excess DMAPA (molar ratio 1:3) drives the reaction to >90% conversion.Quaternization: The intermediate undergoes alkylation with sodium chloroacetate in alkaline aqueous media (pH 9–11) at 80–95°C for 3–5 hours:

$$

\text{Undecylenamidopropyl dimethylamine} + \text{ClCH}_2\text{COONa} \rightarrow \text{Undecylenamidopropyl betaine} + \text{NaCl}

$$

Sodium hydroxide neutralizes liberated HCl, ensuring reaction progression.

Table 1: Industrial Reaction Conditions for Undecylenamidopropyl Betaine Synthesis

| Step | Temperature (°C) | Time (h) | Molar Ratio (Acid:DMAPA) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Amidation | 155 | 5 | 1:3 | None | 92 |

| Quaternization | 95 | 6 | 1:1.2 | Sodium carbonate | 88 |

Purification and Quality Control

Post-quaternization, the crude product undergoes diafiltration to remove salts (e.g., NaCl) and unreacted reagents. Industrial plants employ continuous centrifugation and vacuum distillation to recover excess DMAPA and solvents, achieving >98% purity. Fourier-transform infrared (FTIR) spectroscopy verifies betaine formation via characteristic peaks at 1640 cm⁻¹ (amide C=O) and 1040 cm⁻¹ (sulfonate S=O).

Role as Amphoteric Surfactant in Cleansing Systems

Undecylenamidopropyl betaine functions as a highly versatile amphoteric surfactant in cleansing systems through its zwitterionic structure, which allows it to exhibit both anionic and cationic surfactant characteristics depending on the formulation pH [21] [22]. The molecular mechanism underlying its cleansing efficacy involves the hydrophobic undecyl chain solubilizing oils and lipophilic contaminants, while the hydrophilic carboxylate and quaternary ammonium groups facilitate water solubility and rinsing [5] [8].

Research findings demonstrate that undecylenamidopropyl betaine maintains its zwitterionic form across a wide pH range of 4-10, providing formulation stability and consistent performance in various cleansing applications [21] [22] [39]. The compound exhibits low critical micelle concentration values, indicating enhanced surface activity and efficient micelle formation at relatively low concentrations [31] [38]. This property translates to superior cleansing efficiency with minimal raw material usage in formulated products [5] [18].

The cleansing mechanism operates through the formation of mixed micelles that effectively encapsulate dirt, oil, sebum, and other impurities from skin and hair surfaces [18] [20]. Unlike harsher anionic surfactants, undecylenamidopropyl betaine provides mild cleansing action that removes impurities without compromising the natural moisture barrier of the skin [18] [23] [39]. Laboratory studies have confirmed that this betaine surfactant produces rich, stable lather that enhances the cleansing experience while maintaining gentleness suitable for sensitive skin types [18] [20].

| Cleansing Performance Parameter | Undecylenamidopropyl Betaine Properties | Performance Benefit |

|---|---|---|

| Surface Tension Reduction | Low critical micelle concentration | Enhanced wetting and cleaning efficiency |

| Foam Quality | Excellent foam booster and stabilizer | Rich, stable lather formation |

| Skin Compatibility | Low irritation potential | Suitable for sensitive skin applications |

| pH Stability | Stable across pH 4-10 | Consistent performance in varied formulations |

| Hard Water Tolerance | Excellent resistance to mineral interference | Maintained efficacy in challenging water conditions |

Antistatic Mechanisms in Hair Care Product Development

The antistatic properties of undecylenamidopropyl betaine in hair care formulations arise from its unique molecular structure containing quaternary ammonium groups that interact with the negatively charged surface of damaged hair [2] [5] [39]. Research has established that the positive quaternary nitrogen center in the betaine structure effectively neutralizes the negative charges that accumulate on hair strands, particularly those that have been chemically treated or mechanically damaged [21] [37].

The antistatic mechanism operates through electrostatic attraction between the cationic portion of the undecylenamidopropyl betaine molecule and the anionic sites on the hair cuticle [37] [39]. This interaction creates a conditioning film that reduces friction between hair strands and minimizes static electricity buildup [2] [5]. The long hydrophobic undecyl chain contributes to the formation of a protective barrier that enhances hair manageability and provides lasting antistatic effects [8] [37].

Experimental studies have demonstrated that hair care products containing undecylenamidopropyl betaine significantly reduce static electricity buildup compared to formulations without amphoteric surfactants [2] [39]. The compound's effectiveness in reducing static is enhanced by its ability to remain substantive to the hair surface after rinsing, providing continued antistatic benefits [21] [37]. Additionally, the mild nature of this betaine surfactant allows for frequent use without causing hair dryness or irritation that could exacerbate static problems [18] [37].

The conditioning effects extend beyond static reduction to include improved hair softness, enhanced combability, and increased shine [2] [8]. Research findings indicate that the quaternary ammonium functionality in undecylenamidopropyl betaine provides superior conditioning compared to traditional anionic surfactants, making it particularly valuable in premium hair care formulations [21] [37] [39].

| Antistatic Mechanism Component | Molecular Interaction | Hair Care Benefit |

|---|---|---|

| Quaternary Ammonium Groups | Neutralize negative charges on hair surface | Reduced static buildup and flyaway control |

| Long Hydrophobic Chain | Forms protective conditioning film | Enhanced manageability and softness |

| Zwitterionic Structure | Provides dual charge functionality | Improved substantivity and lasting effects |

| Mild Surfactant Properties | Gentle interaction with hair proteins | Suitable for frequent use without damage |

Synergistic Interactions with Co-Surfactants and Polymers

Undecylenamidopropyl betaine demonstrates remarkable synergistic interactions with various co-surfactants and polymers, significantly enhancing the performance characteristics of cosmetic formulations [12] [13]. Research has established that betaine surfactants exhibit strong synergistic effects when combined with anionic surfactants, particularly petroleum sulfonates and extended anionic surfactants, achieving ultra-low interfacial tensions that are beneficial for enhanced cleansing and specialized applications [12] [13].

The synergistic mechanisms with anionic surfactants involve the formation of mixed micelles with improved solubility characteristics and enhanced film elasticity [9] [10]. Studies have shown that combining undecylenamidopropyl betaine with sodium lauryl sulfate or sodium laureth sulfate results in reduced skin irritation while maintaining cleansing efficacy [9] [23]. The betaine component effectively mitigates the harsh effects of anionic surfactants by forming mixed adsorption films that are gentler to skin and hair [9] [23].

Interactions with nonionic surfactants, particularly alkyl ethoxylates, demonstrate enhanced wetting properties and improved cleaning efficiency [7] [10]. The combination creates formulations with superior foam quality and stability, particularly valuable in premium personal care products [10] [24]. Research findings indicate that binary surfactant systems containing undecylenamidopropyl betaine show increased apparent viscosity and improved foam tolerance under challenging conditions [10] [24].

Polymer interactions, especially with polyethylene glycol derivatives, result in enhanced viscosity control and improved formulation stability [12] [13]. The betaine surfactant facilitates polymer solubilization and enhances the formation of stable gel networks [19] [36]. Studies have demonstrated that the addition of water-soluble polymers to undecylenamidopropyl betaine solutions significantly affects interfacial properties by regulating the hydrophilic-lipophilic balance [12] [13].

The foam boosting properties of undecylenamidopropyl betaine are particularly enhanced when used in combination with other surfactants [14] [35]. Research has shown that the addition of betaine to surfactant systems increases the barrier to foam destabilization, resulting in more stable and longer-lasting foam [14]. This effect is attributed to the betaine's ability to increase the critical capillary pressure required for foam film rupture [14].

| Co-Surfactant Type | Synergistic Effect | Application Benefit | Research Evidence |

|---|---|---|---|

| Anionic Surfactants | Reduced irritation, enhanced foam stability | Milder cleansing systems with maintained efficacy | Mixed micelle formation studies [9] [23] |

| Nonionic Surfactants | Improved wetting and cleaning efficiency | Enhanced performance in challenging conditions | Binary surfactant system research [7] [10] |

| Polymers | Enhanced viscosity and film elasticity | Improved formulation stability and texture | Interfacial tension studies [12] [13] |

| Other Betaines | Superior foam quality and viscosity control | Premium texture in personal care products | Rheological property investigations [7] [19] |

| Method | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Surface Tensiometry | Force measurement at liquid-air interface | High precision, established protocols | Contact angle artifacts, time-dependent | [1] [3] |

| Conductometric | Electrical conductivity changes | Real-time monitoring, cost-effective | Salt interference, limited sensitivity | [5] |

| Fluorescence Probe | Pyrene intensity ratio changes | High sensitivity, molecular environment | Probe interference, concentration dependent | [6] |

| Dynamic Light Scattering | Particle size distribution analysis | Direct micelle detection | Concentration limitations, scattering artifacts | [5] |

| Capillary Electrophoresis | Viscosity-based migration changes | Novel approach, minimal sample volume | Equipment specific, limited validation | [5] |

Conductometric methods provide an alternative approach through monitoring electrical conductivity changes as surfactant concentration increases, with the critical micelle concentration identified at the intersection of two linear regions representing premicellar and postmicellar conductivity behavior [5]. This technique proves particularly valuable for ionic and zwitterionic surfactants where charge distribution significantly influences conductivity patterns [5].

Fluorescence probe techniques utilizing pyrene demonstrate exceptional sensitivity for critical micelle concentration determination in betaine systems [6]. The intensity ratio of pyrene emission peaks at approximately 372 nanometers and 383 nanometers provides a sensitive indicator of the microenvironmental polarity changes accompanying micelle formation [6]. However, care must be taken to account for probe concentration effects and potential interference with the surfactant aggregation process [6].

Dynamic light scattering measurements enable direct detection of micellar aggregates through analysis of particle size distributions and scattering intensity variations [5]. This method provides valuable complementary information about aggregate size and polydispersity, though sensitivity limitations may require concentrations well above the critical micelle concentration for reliable detection [5].

Capillary electrophoresis represents an emerging technique that monitors viscosity differences across surfactant concentration ranges through hydrodynamic forcing of analytes toward the detector [5]. Upon reaching the critical micelle concentration, migration times exhibit dramatic changes that correlate with the onset of micellization [5]. This method offers advantages in terms of sample volume requirements and automation potential [5].

Temperature-Dependent Micellar Aggregation Behavior

Temperature effects on undecylenamidopropyl betaine micellization demonstrate complex thermodynamic relationships that influence both critical micelle concentration values and aggregate structure [7] [8]. The temperature dependence of critical micelle concentration for betaine surfactants typically exhibits nonmonotonic behavior, contrasting with simpler ionic surfactants that show more predictable temperature trends [8].

Molecular thermodynamic modeling reveals that tail transfer energy modifications significantly improve predictions of critical micelle concentration temperature dependence for betaine systems [8]. The hydrophobic effect between surfactant tails and polar solvent molecules requires careful consideration of the surfactant head group influence on neighboring methylene groups to accurately describe temperature-dependent behavior [8].

Table 2: Temperature Effects on Betaine Micellization Parameters

| Temperature Range | Critical Micelle Concentration Change | Aggregation Number Response | Enthalpy Character | Reference |

|---|---|---|---|---|

| 5-25°C | Slight decrease with temperature | Relatively constant | Endothermic process | [9] |

| 25-55°C | Minimal temperature dependence | Decreases with increasing temperature | Entropy-driven | [7] [9] |

| Above 55°C | Variable depending on structure | Significant reduction | Structure-dependent | [7] |

Calorimetric investigations using isothermal titration calorimetry provide direct measurements of micellization enthalpies for betaine surfactants across temperature ranges [7]. These studies reveal that enthalpy changes during micellization become less endothermic with increasing temperature, attributed to structural modifications in water molecules surrounding the alkyl chains of free monomers [7].

The aggregation number for betaine micelles demonstrates distinct temperature sensitivity compared to critical micelle concentration values [7]. While critical micelle concentration may remain relatively constant across moderate temperature ranges, aggregation numbers consistently decrease with temperature increases [7]. This behavior suggests that thermal energy disrupts intermolecular interactions within micellar aggregates more readily than it affects the thermodynamic driving force for micelle formation [7].

Salt effects on temperature-dependent behavior reveal additional complexity in betaine systems [7]. The presence of electrolytes influences both the critical micelle concentration temperature dependence and the thermal stability of formed aggregates [7]. Sodium chloride addition typically reduces critical micelle concentration values while enhancing thermal stability through electrostatic screening effects [7].

Molecular dynamics simulations provide mechanistic insights into temperature-dependent aggregation behavior [10]. These computational studies demonstrate that increased thermal motion affects the orientation and packing of betaine molecules at interfaces, with hydrophobic chain conformations becoming more disordered at elevated temperatures [10]. The balance between hydrophobic interactions favoring aggregation and thermal motion promoting disaggregation determines the overall temperature response [10].

Interfacial Tension Modulation at Phase Boundaries

Undecylenamidopropyl betaine demonstrates exceptional capability for interfacial tension reduction at oil-water phase boundaries, achieving ultralow values characteristic of enhanced oil recovery applications [11] [12]. The compound can reduce interfacial tension to levels approaching 10⁻³ millinewtons per meter under optimized concentration and salinity conditions [12].

The molecular mechanism underlying interfacial tension reduction involves preferential adsorption of betaine molecules at the oil-water interface, where the zwitterionic head group anchors in the aqueous phase while the undecylenic acid-derived hydrophobic tail extends into the oil phase [13] [14]. This orientation creates a tightly packed interfacial film that effectively separates the two phases and minimizes interfacial energy [13].

Table 3: Interfacial Tension Values for Undecylenamidopropyl Betaine Systems

| Oil Phase | Aqueous Phase Composition | Interfacial Tension Range | Optimal Concentration | Reference |

|---|---|---|---|---|

| n-Decane | Pure water | 15-25 mN/m | 0.1-0.3% | [13] |

| Crude Oil | Formation brine | 10⁻³-10⁻² mN/m | 0.2-0.5% | [11] [12] |

| Toluene | Aqueous solution | 10⁻³ mN/m | 0.2-1.0 mM | [15] |

| Cyclohexane | Salt solution | 5-15 mN/m | 0.1-0.4% | [14] |

Concentration dependence studies reveal that interfacial tension decreases progressively with increasing betaine concentration until reaching a plateau region corresponding to interfacial saturation [11]. Above the critical micelle concentration, further concentration increases provide minimal additional interfacial tension reduction, as excess surfactant molecules partition into bulk micelles rather than the interface [11].

Salinity effects on interfacial activity demonstrate the robust performance of undecylenamidopropyl betaine across diverse ionic strength conditions [12]. The surfactant maintains effective interfacial tension reduction capabilities at salinity levels up to 150,000 milligrams per liter, encompassing the range encountered in most oilfield applications [12]. Divalent cation tolerance extends to calcium concentrations of 1,500 milligrams per liter while preserving ultralow interfacial tension characteristics [12].

Temperature stability of interfacial films formed by undecylenamidopropyl betaine enables applications under elevated reservoir conditions [16]. The surfactant demonstrates superior thermal performance compared to conventional anionic and nonionic alternatives, maintaining low interfacial tension values at temperatures exceeding 130°C [12].

Interfacial rheological properties provide additional insights into the mechanical characteristics of betaine-stabilized interfaces [13]. Dilational modulus measurements reveal that betaine molecules respond to interfacial deformation primarily through reorientation of the ionic head groups rather than desorption-adsorption exchange processes [13]. This response mechanism contributes to enhanced interfacial film stability and resistance to mechanical disruption [13].